2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a benzotriazole ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidones.
Coupling Reactions: The final compound is formed by coupling the benzotriazole, thiazole, and piperidine rings through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzotriazole ring, converting it to a dihydrobenzotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the benzotriazole and thiazole rings.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde: Similar benzotriazole structure but with a quinoline ring instead of a thiazole and piperidine ring.
2-(1H-1,2,3-benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Similar benzotriazole structure but with different substituents.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is unique due to its combination of benzotriazole, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-15(11-22-14-4-2-1-3-13(14)19-20-22)18-12-5-8-21(9-6-12)16-17-7-10-24-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKZWGVWKWCTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C3=CC=CC=C3N=N2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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